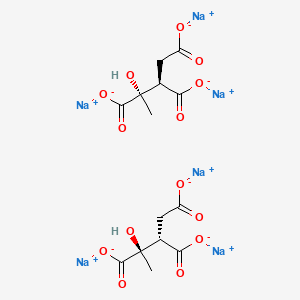
DL-threo-2-methylisocitrate (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-threo-2-methylisocitrate (sodium) is a chemical compound that serves as a substrate for isocitrate lyase 1 (ICL1). This enzyme is involved in the glyoxylate and methylcitrate cycles, which are crucial metabolic pathways in various microorganisms, including Mycobacterium tuberculosis . The compound is often used in scientific research to study these metabolic pathways and their implications in microbial physiology and pathogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-threo-2-methylisocitrate (sodium) typically involves the chemical modification of isocitrateThe reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of DL-threo-2-methylisocitrate (sodium) involves large-scale chemical synthesis using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: DL-threo-2-methylisocitrate (sodium) primarily undergoes enzymatic reactions, particularly those catalyzed by isocitrate lyase 1. These reactions include cleavage of the isocitrate molecule to produce succinate and glyoxylate .
Common Reagents and Conditions: The enzymatic reactions involving DL-threo-2-methylisocitrate (sodium) typically require the presence of isocitrate lyase 1 and specific cofactors such as magnesium ions. The reactions are conducted under physiological conditions, including neutral pH and moderate temperatures .
Major Products: The primary products of the enzymatic reactions involving DL-threo-2-methylisocitrate (sodium) are succinate and glyoxylate. These products are further metabolized in the glyoxylate and methylcitrate cycles .
Scientific Research Applications
DL-threo-2-methylisocitrate (sodium) is widely used in scientific research to study the glyoxylate and methylcitrate cycles. These studies have significant implications in understanding microbial metabolism, particularly in pathogenic microorganisms such as Mycobacterium tuberculosis . The compound is also used in drug discovery research to identify potential inhibitors of isocitrate lyase 1, which could serve as therapeutic agents against tuberculosis .
Mechanism of Action
The mechanism of action of DL-threo-2-methylisocitrate (sodium) involves its role as a substrate for isocitrate lyase 1. The enzyme catalyzes the cleavage of the compound to produce succinate and glyoxylate. This reaction is a key step in the glyoxylate and methylcitrate cycles, which are essential for the survival and virulence of certain microorganisms . The molecular targets of DL-threo-2-methylisocitrate (sodium) are primarily the active sites of isocitrate lyase 1 .
Comparison with Similar Compounds
- Threo-DL-isocitrate
- Threo-DL-methylisocitrate
- Threo-DL-ethylisocitrate
Comparison: DL-threo-2-methylisocitrate (sodium) is unique due to the presence of a methyl group at the second carbon position, which distinguishes it from other isocitrate derivatives. This structural modification affects its interaction with isocitrate lyase 1, resulting in different kinetic parameters such as Km and kcat values . The compound’s higher Km value compared to threo-DL-isocitrate indicates a lower affinity for the enzyme, while its lower kcat value suggests a slower catalytic rate .
Properties
IUPAC Name |
hexasodium;(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylate;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H10O7.6Na/c2*1-7(14,6(12)13)3(5(10)11)2-4(8)9;;;;;;/h2*3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;;;;/q;;6*+1/p-6/t2*3-,7-;;;;;;/m10....../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUNWLYVWGUPOT-FLAQYFRFSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]([C@H](CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.C[C@]([C@@H](CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Na6O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8068692.png)
![3-(6-Fluoro-1-aza-10-azoniatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;chloride](/img/structure/B8068696.png)
![tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B8068701.png)
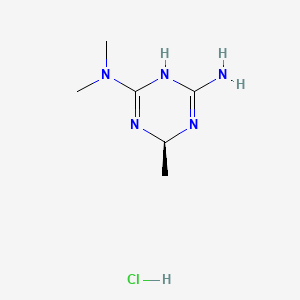
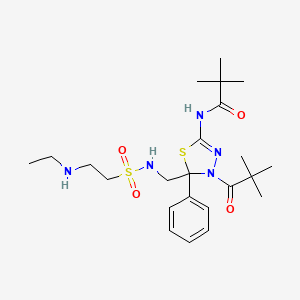
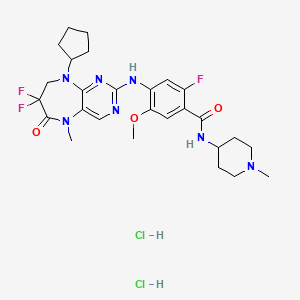
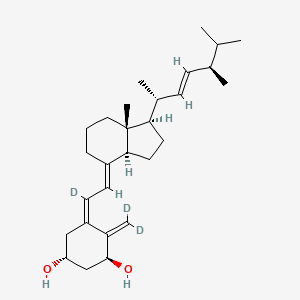
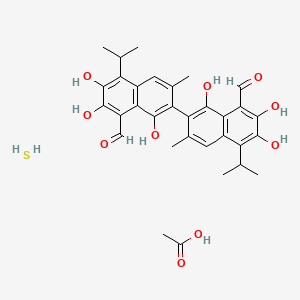
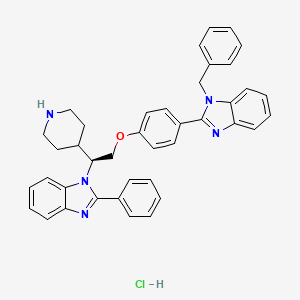

![7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B8068756.png)
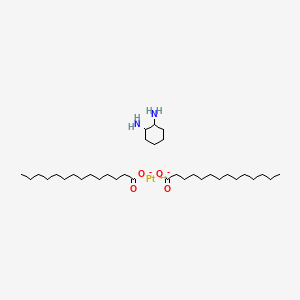
![sodium;2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B8068761.png)

